molecular formula C19H17N5O2S B6476610 N'-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide CAS No. 2640822-46-2

N'-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide

Cat. No.: B6476610
CAS No.: 2640822-46-2
M. Wt: 379.4 g/mol
InChI Key: IRIBFQASEDKEOW-UHFFFAOYSA-N
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Description

N'-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.11029598 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N’-(2-cyanophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide, also known as BAY-876, is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

BAY-876 acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose into cells . It has an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . BAY-876 is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4 and a panel of 18 kinases and 68 proteins .

Biochemical Pathways

By inhibiting GLUT1, BAY-876 disrupts the glucose metabolism within cells . This can lead to a decrease in cellular energy production, as glucose is a primary source of energy for many cells. In cancer cells, which often rely heavily on glucose for their high energy needs, this can lead to cell death .

Pharmacokinetics

BAY-876 exhibits favorable pharmacokinetic properties. It has a low clearance rate in rats and dogs . Its volume of distribution is moderate, with a half-life of 2.5 hours in rats and 22 hours in dogs . The oral bioavailability (F%) of BAY-876 is 85% in rats and 79% in dogs , indicating good absorption and systemic availability after oral administration .

Result of Action

The inhibition of GLUT1 by BAY-876 leads to a decrease in glucose uptake, disrupting the energy metabolism within cells . This can lead to cell death, particularly in cancer cells that rely heavily on glucose for their high energy needs .

Action Environment

The action, efficacy, and stability of BAY-876 can be influenced by various environmental factors. For instance, the presence of other substances that also bind to GLUT1 could potentially affect the efficacy of BAY-876 . Additionally, factors such as pH and temperature could potentially affect the stability of BAY-876 .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-24-12-14(11-22-24)17-7-6-15(27-17)8-9-21-18(25)19(26)23-16-5-3-2-4-13(16)10-20/h2-7,11-12H,8-9H2,1H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBFQASEDKEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.